4-(Benzo[d]oxazol-2-ylthio)butanoic acid
Description
4-(Benzo[d]oxazol-2-ylthio)butanoic acid is a heterocyclic carboxylic acid derivative featuring a benzo[d]oxazole core linked via a thioether (-S-) group to a butanoic acid chain. This compound is of interest due to its structural hybridity, combining a benzoxazole moiety (known for electronic and pharmacological properties) with a flexible aliphatic carboxylic acid chain.
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(14)6-3-7-16-11-12-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI Key |
GOODAHZETGADHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid typically involves the reaction of 2-aminophenol with carbon disulfide in methanol to obtain benzo[d]oxazole-2-thiol. This intermediate is then reacted with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid. Further treatment with substituted esters yields the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]oxazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-(Benzo[d]oxazol-2-ylthio)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocycles
a) 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic Acid (CAS 89139-50-4)
- Structure : Replaces benzoxazole with a benzothiazolone ring (sulfur instead of oxygen in the heterocycle).
- Applications : Cited as a "benzisothiazolone analog," suggesting utility in enzyme inhibition or antimicrobial activity .
b) 4-(Benzo[d]thiazol-2-ylthio)butanoic Acid (CAS 80357-74-0)
- Structure : Benzothiazole replaces benzoxazole, altering electronic properties.
- Similarity Score : Structural similarity of 0.85 to the target compound, as per computational analysis .
- Key Difference : Thiazole’s sulfur atom may improve lipid solubility compared to benzoxazole’s oxygen, affecting pharmacokinetics .
Chain-Length Variants
a) 3-(Benzo[d]thiazol-2-ylthio)propanoic Acid (CAS 4767-00-4)
- Structure: Propanoic acid chain (3 carbons) instead of butanoic acid (4 carbons).
b) 2-(Benzo[d]thiazol-2-ylthio)acetic Acid (CAS 6295-57-4)
Functionalized Derivatives
a) 1-(4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl)-3,3-diethylazetidine-2,4-dione
- Structure : Incorporates the target compound’s benzoxazole-thio moiety into a larger azetidine-dione scaffold.
- Biological Relevance : Acts as an irreversible inhibitor of serine proteases, highlighting the pharmacophoric importance of the benzoxazole-thio group .
b) 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic Acid
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Benzoxazole’s oxygen atom provides moderate electron-withdrawing effects, while benzothiazole’s sulfur enhances lipophilicity and metabolic stability .
- Biological Activity: Derivatives with longer chains (e.g., butanoic acid) show improved target engagement in enzyme inhibition due to extended binding interactions .
- Synthetic Flexibility : The thioether linkage in the target compound allows facile derivatization, enabling diversification into amides, esters, and hybrid scaffolds .
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